(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide
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Overview
Description
(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a Boc-protected amino group, and a diethylpropanamide moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Diethylpropanamide Moiety: The final step involves the formation of the diethylpropanamide moiety through an amide coupling reaction using N,N-diethylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the Boc-protected amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-[4-(Methoxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-3-[4-(Ethoxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in π-π interactions. These properties can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C25H34N2O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(diethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C25H34N2O4/c1-6-27(7-2)23(28)22(26-24(29)31-25(3,4)5)17-19-13-15-21(16-14-19)30-18-20-11-9-8-10-12-20/h8-16,22H,6-7,17-18H2,1-5H3,(H,26,29) |
InChI Key |
CGWHSZOYUOMWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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